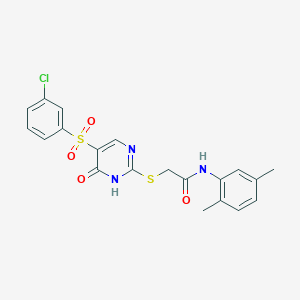![molecular formula C13H8N4O3S B2642306 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-23-1](/img/structure/B2642306.png)
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound with the molecular formula C13H8N4O3S . It belongs to the class of heterocyclic pyrimidine scaffolds, which are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . These compounds display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno pyrimidine derivatives involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of this compound with other reagents can lead to the formation of new compounds with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique
Antiparasitic Activity
A study by Mavrova et al. (2010) demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, closely related to 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, showed significant antiparasitic activity. These compounds exhibited higher activity against Trichinella spiralis compared to albendazole, a standard antiparasitic drug, indicating their potential as antitrichinellosis agents (Mavrova et al., 2010).
Tumor Necrosis Factor Alpha Inhibition
Research by Lei et al. (2017) highlighted the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This suggests a potential application in inflammatory and cancer-related research (Lei et al., 2017).
Green Synthesis Approach
Shi et al. (2018) reported a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, another closely related compound. This process is characterized by step economy and reduced environmental impact, making it a valuable method in the synthesis of pharmacologically important compounds (Shi et al., 2018).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, similar to this compound, was found to be a histone deacetylase inhibitor. This implies potential applications in cancer treatment and epigenetics (Zhou et al., 2008).
Antibacterial and Anti-Inflammatory Properties
Studies by Tolba et al. (2018) and Datta et al. (2003) have shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018); (Datta et al., 2003).
Antimicrobial and Anticancer Evaluation
Research by Verma and Verma (2022) on pyrimidine derivatives clubbed with thiazolidinone, which are structurally related to this compound, showed promising results in antimicrobial and anticancer evaluations, indicating a potential application in cancer therapy and infection control (Verma & Verma, 2022).
Antitumor and Antibacterial Agents
A study by Hafez et al. (2017) synthesized derivatives of thieno[3,2-d]pyrimidine and evaluated them as potential antitumor and antibacterial agents. This research underscores the compound's potential in oncology and bacteriology (Hafez et al., 2017).
Orientations Futures
The future directions in the research of “4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and related compounds could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
4-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-1-3-9(4-2-8)17(19)20)16-11-10-5-6-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZTZRCTROWESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2642223.png)
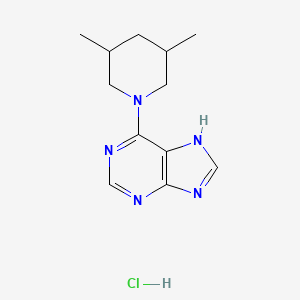

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)
![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)
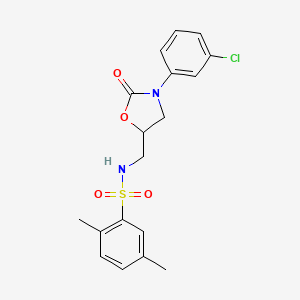
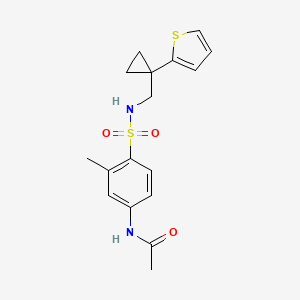
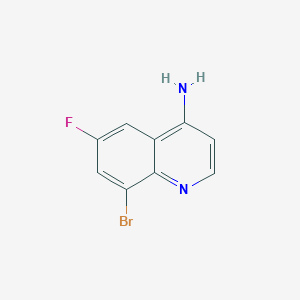
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)
![(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline](/img/structure/B2642239.png)
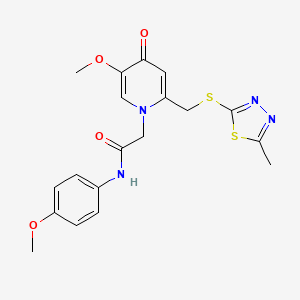
![2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2642242.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2642245.png)
